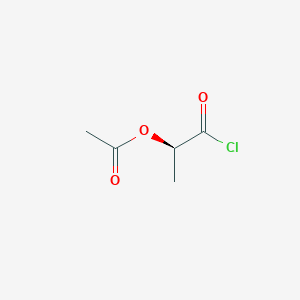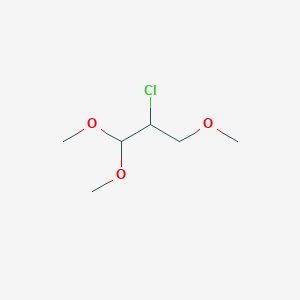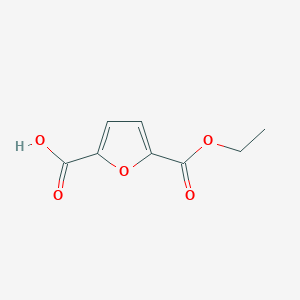
(R)-2-Acetoxypropionic acid chloride
Übersicht
Beschreibung
“®-2-Acetoxypropionic acid chloride” likely refers to an organochlorine compound, which is an organic compound containing at least one covalently bonded atom of chlorine . The “R” in its name refers to its absolute configuration, as determined by the Cahn-Ingold-Prelog (CIP) rules .
Synthesis Analysis
Acid chlorides, a class of organochlorides, are typically prepared from carboxylic acids by reaction with thionyl chloride (SOCl2) . The specific synthesis process for “®-2-Acetoxypropionic acid chloride” would likely depend on the starting materials and desired yield.Molecular Structure Analysis
The molecular structure of “®-2-Acetoxypropionic acid chloride” would likely include a chlorine atom attached to an acyl group . The “R” configuration indicates the spatial arrangement of the atoms in the molecule .Chemical Reactions Analysis
Acid chlorides are among the most reactive of carboxylic acid derivatives and can be converted into many other kinds of compounds by nucleophilic acyl substitution mechanisms . The specific reactions that “®-2-Acetoxypropionic acid chloride” undergoes would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-Acetoxypropionic acid chloride” would depend on its specific structure. In general, organochlorides are denser than water due to the higher atomic weight of chlorine versus hydrogen, and they have higher boiling and melting points compared to related hydrocarbons .Wissenschaftliche Forschungsanwendungen
Biological Production of 3-Hydroxypropionic Acid
3-Hydroxypropionic acid (3-HP) is a valuable platform chemical with diverse applications, and (R)-2-Acetoxypropionic acid chloride can serve as a precursor in its synthesis. Biological routes for 3-HP production have been explored extensively due to their potential for sustainable chemical synthesis.
- Microbial Production Enhancements : Kumar et al. (2013) discussed the constraints in microbial production of 3-HP and potential solutions, highlighting the importance of optimizing microbial pathways for efficient 3-HP synthesis from glucose or glycerol (Vinod Kumar, Somasundar Ashok, Sunghoon Park, 2013). Similarly, Li et al. (2016) demonstrated systematic optimization in Klebsiella pneumoniae for high-yield production of 3-HP, reaching up to 83.8 g/L from glycerol, showcasing the potential of metabolic engineering for enhancing 3-HP production (Y. Li, Xi Wang, Xizhen Ge, P. Tian, 2016).
Chemical Synthesis and Transformation
- Catalysis and Reaction Mechanisms : Research on the chemical transformation of related compounds, such as the preparation of methyl 2-arylpropanoates by Yamauchi et al. (1987), provides insights into reaction mechanisms and catalysis involving acetoxy derivatives. This study demonstrated the stereospecific aryl migration via sulfuryl chloride, leading to products with significant pharmaceutical relevance (Takayoshi Yamauchi, K. Hattori, K. Nakao, K. Tamaki, 1987).
Metabolic Engineering for Chemical Production
- Engineered Yeast for 3-HP Production : Chen et al. (2014) explored the production of 3-HP in Saccharomyces cerevisiae through metabolic engineering, showcasing a five-fold improvement in 3-HP production by increasing the availability of the precursor malonyl-CoA and coupling production with increased NADPH supply (Yun Chen, Jichen Bao, Il-Kwon Kim, V. Siewers, J. Nielsen, 2014). This highlights the potential of yeast as a production platform for bio-based 3-HP.
Environmental and Sustainability Considerations
- Sustainable Chemical Production : Efforts to produce 3-HP directly from CO2 in cyanobacteria, as studied by Wang et al. (2016), represent a significant step towards sustainable and environmentally friendly chemical production. By constructing and optimizing the biosynthetic pathway in Synechocystis sp. PCC 6803, they achieved 837.18 mg L-1 of 3-HP directly from CO2, demonstrating the feasibility of photosynthetic production (Yunpeng Wang, T. Sun, X. Gao, Mengliang Shi, Li-na Wu, Lei Chen, Weiwen Zhang, 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2R)-1-chloro-1-oxopropan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3/c1-3(5(6)8)9-4(2)7/h3H,1-2H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHZEIINTQJLOT-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)Cl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289938 | |
| Record name | (2R)-2-(Acetyloxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53636-19-4 | |
| Record name | (2R)-2-(Acetyloxy)propanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53636-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-(Acetyloxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-2-Acetoxypropionyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5,11-Diethyl-2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B1643708.png)




![(2S)-2-amino-3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]propanoic acid](/img/structure/B1643738.png)
methanone](/img/structure/B1643752.png)
![L-Methionine, [methyl-3H]](/img/structure/B1643753.png)